
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NPOX, is a small molecule compound that has been widely studied for its potential applications in scientific research. NPOX has a unique chemical structure that makes it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to inhibit the activity of specific enzymes. It has been shown to bind to the active site of enzymes and prevent their activity. This compound has also been shown to selectively bind to certain cell types, which allows for targeted imaging and labeling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, which can affect various cellular processes. This compound has also been shown to selectively label certain cell types, which can be useful for studying cellular processes and identifying specific cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide is its unique chemical structure, which allows for targeted labeling and imaging of specific cell types. It has also been shown to have potent inhibitory effects on specific enzymes, which can be useful for studying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could be to further investigate its potential applications as a fluorescent probe for imaging biological structures. Another area of research could be to explore its potential as an inhibitor of specific enzymes involved in various cellular processes. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives for use in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure allows for targeted labeling and imaging of specific cell types, and its inhibitory effects on specific enzymes make it a promising tool for studying various cellular processes. While there are limitations to its use, further research on this compound could lead to new insights into biological processes and the development of new tools for scientific research.
Métodos De Síntesis
The synthesis of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 3-nitrophenylacetic acid to form this compound. The reaction is carried out in the presence of a coupling agent and a base, and the final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research for its potential applications in studying various biological processes. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has also been used as a fluorescent probe for imaging biological structures and has been shown to selectively label certain cell types.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-14(18-12-2-1-3-13(10-12)21(23)24)4-5-15-19-16(20-25-15)11-6-8-17-9-7-11/h1-3,6-10H,4-5H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDOFLGWQWAADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

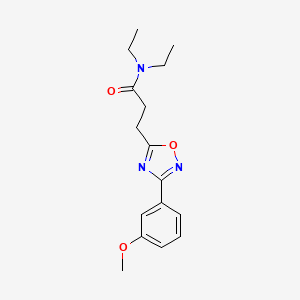

![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7697378.png)
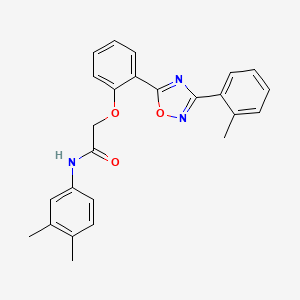
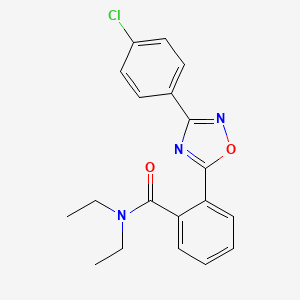
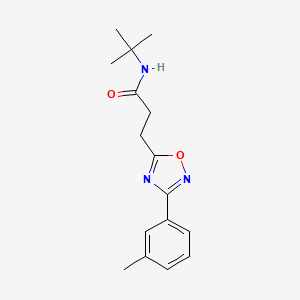
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
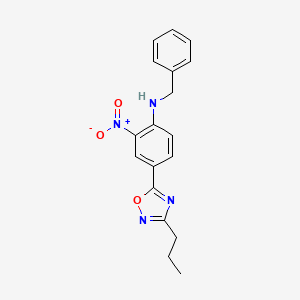

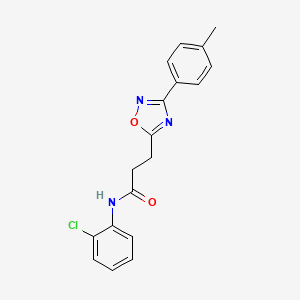

![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)
